Vinorelbine Tartrate Vinorelbine Tartrate Vinorelbine Tartrate is the ditartrate salt of a semisynthetic vinca alkaloid derived from the leaves of the periwinkle plant (Vinca rosea) with antineoplastic properties. Vinorelbine binds to tubulin, thereby inhibiting tubulin polymerization into microtubules and spindle formation and resulting in apoptosis of susceptible cancer cells. Inhibition of mitotic microtubules correlates with antitumor activity, whereas inhibition of axonal microtubules seems to correlate with vinorelbine's neurotoxicity. Compared to related vinca alkaloids, vinorelbine is more selective against mitotic than axonal microtubules in vitro, which may account for its decreased neurotoxicity. This agent is also a radiation-sensitizing agent. (NCI04)
A vinca alkaloid related to VINBLASTINE that is used as a first-line treatment for NON-SMALL CELL LUNG CANCER, or for advanced or metastatic BREAST CANCER refractory to treatment with ANTHRACYCLINES.
Brand Name: Vulcanchem
CAS No.: 125317-39-7
VCID: VC0000268
InChI: InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38+,39+,42+,43+,44-,45-;2*1-,2-/m011/s1
SMILES: CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Molecular Formula: C₄₅H₅₄N₄O₈.C₈H₁₂O₁₂
Molecular Weight: 1079.1 g/mol

Vinorelbine Tartrate

CAS No.: 125317-39-7

APIs

VCID: VC0000268

Molecular Formula: C₄₅H₅₄N₄O₈.C₈H₁₂O₁₂

Molecular Weight: 1079.1 g/mol

Purity: > 98%

Vinorelbine Tartrate - 125317-39-7

CAS No. 125317-39-7
Product Name Vinorelbine Tartrate
Molecular Formula C₄₅H₅₄N₄O₈.C₈H₁₂O₁₂
Molecular Weight 1079.1 g/mol
IUPAC Name (2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate
Standard InChI InChI=1S/C45H54N4O8.2C4H6O6/c1-8-27-19-28-22-44(40(51)55-6,36-30(25-48(23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)54-5)47(4)38-43(31)16-18-49-17-12-15-42(9-2,37(43)49)39(57-26(3)50)45(38,53)41(52)56-7;2*5-1(3(7)8)2(6)4(9)10/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3;2*1-2,5-6H,(H,7,8)(H,9,10)/t28-,37-,38+,39+,42+,43+,44-,45-;2*1-,2-/m011/s1
Standard InChIKey CILBMBUYJCWATM-NPJYPKOYSA-N
Isomeric SMILES CCC1=C[C@H]2C[C@@](C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
SMILES CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Canonical SMILES CCC1=CC2CC(C3=C(CN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.C(C(C(=O)O)O)(C(=O)O)O.C(C(C(=O)O)O)(C(=O)O)O
Appearance Solid powder
Description Vinorelbine Tartrate is the ditartrate salt of a semisynthetic vinca alkaloid derived from the leaves of the periwinkle plant (Vinca rosea) with antineoplastic properties. Vinorelbine binds to tubulin, thereby inhibiting tubulin polymerization into microtubules and spindle formation and resulting in apoptosis of susceptible cancer cells. Inhibition of mitotic microtubules correlates with antitumor activity, whereas inhibition of axonal microtubules seems to correlate with vinorelbine's neurotoxicity. Compared to related vinca alkaloids, vinorelbine is more selective against mitotic than axonal microtubules in vitro, which may account for its decreased neurotoxicity. This agent is also a radiation-sensitizing agent. (NCI04)
A vinca alkaloid related to VINBLASTINE that is used as a first-line treatment for NON-SMALL CELL LUNG CANCER, or for advanced or metastatic BREAST CANCER refractory to treatment with ANTHRACYCLINES.
Purity > 98%
Synonyms 5' Nor anhydrovinblastine
5'-nor-anhydrovinblastine
KW 2307
KW-2307
KW2307
Navelbine
vinorelbine
vinorelbine tartrate
Reference 1: Jimeno A, Hitt R, Quintela-Fandino M, Cortés-Funes H. Phase II trial of
vinorelbine tartrate in patients with treatment-naive metastatic melanoma.
Anticancer Drugs. 2005 Jan;16(1):53-7. PubMed PMID: 15613904.


2: Whitehead RP, Moon J, McCachren SS, Hersh EM, Samlowski WE, Beck JT,
Tchekmedyian NS, Sondak VK; Southwest Oncology Group. A Phase II trial of
vinorelbine tartrate in patients with disseminated malignant melanoma and one
prior systemic therapy: a Southwest Oncology Group study. Cancer. 2004 Apr
15;100(8):1699-704. PubMed PMID: 15073859.


3: Uoshima N, Yoshioka K, Tegoshi H, Wada S, Fujiwara Y, Satake N, Kasamatsu Y,
Yokoho S. Acute respiratory failure caused by vinorelbine tartrate in a patient
with non-small cell lung cancer. Intern Med. 2001 Aug;40(8):779-82. PubMed PMID:
11518124.


4: Bosque E. Possible drug interaction between itraconazole and vinorelbine
tartrate leading to death after one dose of chemotherapy. Ann Intern Med. 2001
Mar 6;134(5):427. PubMed PMID: 11242511.


5: Kanazawa J, Morimoto M, Ohmori K. [Properties of antitumor activity of
vinorelbine tartrate, a new vinca alkaloid antitumor agent]. Nihon Yakurigaku
Zasshi. 2000 Oct;116(4):215-23. Review. Japanese. PubMed PMID: 11084918.


6: Giannios J, Ginopoulos P. Induction of PCD in tamoxifen-resistant oestrogen
receptor positive (ER+) advanced breast cancer after combined therapy with ER
antisense oligonucleotides and vinorelbine-tartrate encapsulated in DRV
liposomes. Eur J Cancer. 2000 Sep;36 Suppl 4:103. PubMed PMID: 11056347.


7: Feun LG, Savaraj N, Hurley J, Marini A, Lai S. A clinical trial of intravenous
vinorelbine tartrate plus tamoxifen in the treatment of patients with advanced
malignant melanoma. Cancer. 2000 Feb 1;88(3):584-8. PubMed PMID: 10649251.


8: Balthasar JP. Concentration-dependent incompatibility of vinorelbine tartrate
and heparin sodium. Am J Health Syst Pharm. 1999 Sep 15;56(18):1891. PubMed PMID:
10511236.


9: Cattan CE, Oberg KC. Vinorelbine tartrate-induced pulmonary edema confirmed on
rechallenge. Pharmacotherapy. 1999 Aug;19(8):992-4. PubMed PMID: 10453972.


10: Kouroukis C, Hings I. Respiratory failure following vinorelbine tartrate
infusion in a patient with non-small cell lung cancer. Chest. 1997
Sep;112(3):846-8. PubMed PMID: 9315826.
PubChem Compound 11607738
Last Modified Nov 11 2021
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